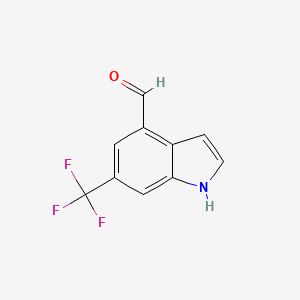

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQXXZQYBEMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS 1100215-61-9 properties

An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde (CAS 1100215-61-9)

Executive Summary

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)-1H-indole-4-carbaldehyde, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the incorporation of a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document details the physicochemical properties, a proposed synthetic strategy, chemical reactivity, and potential applications of this valuable building block, offering field-proven insights for its use in research and development.

The Strategic Value of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is one of the most important heterocyclic scaffolds in drug discovery, forming the core of numerous natural products and FDA-approved medicines.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The strategic introduction of a trifluoromethyl (-CF3) group, a common tactic in modern medicinal chemistry, imparts several advantageous properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's in vivo half-life.[2]

-

Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3]

-

Modulated Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can alter the pKa of nearby functional groups, such as the indole N-H, influencing drug-receptor interactions.[3]

-

Improved Binding Affinity: The unique steric and electronic profile of the -CF3 group can lead to stronger and more selective interactions with biological targets.[4]

6-(Trifluoromethyl)-1H-indole-4-carbaldehyde combines these features, positioning the reactive aldehyde handle at the C4 position for further elaboration, making it a highly valuable intermediate for constructing complex molecular architectures.[5]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific isomer is not widely published, a robust profile can be constructed from foundational chemical principles and data from analogous structures.

Core Properties

| Property | Value | Source |

| CAS Number | 1100215-61-9 | - |

| Molecular Formula | C₁₀H₆F₃NO | - |

| Molecular Weight | 213.16 g/mol | |

| Appearance | Predicted to be an off-white to yellow crystalline solid. | Inferred from similar indole aldehydes. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and THF; sparingly soluble in water. | Inferred from similar indole aldehydes. |

Predicted Spectroscopic Data

A precise spectroscopic analysis is essential for structure verification. The following are predicted characteristics based on established NMR principles.[6][7][8]

-

¹H NMR (in DMSO-d₆):

-

Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.2 ppm.

-

Indole N-H Proton: A broad singlet is anticipated at δ > 11.5 ppm.

-

Aromatic Protons: The protons on the indole ring will appear between δ 7.0-8.5 ppm. H-5 will likely be a singlet or a narrow doublet. H-7 will be a singlet. The two protons on the pyrrole ring (H-2 and H-3) will likely appear as doublets of doublets or triplets, influenced by coupling to each other and the N-H proton.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (CHO): Expected around δ 190-195 ppm.

-

Trifluoromethyl Carbon (-CF₃): A characteristic quartet (due to ¹J C-F coupling) is expected around δ 120-125 ppm.

-

Aromatic Carbons: The remaining eight carbons of the indole ring will resonate in the δ 100-140 ppm region. The carbon attached to the CF₃ group (C-6) will show a downfield shift.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp band around 1670-1690 cm⁻¹.

-

C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 213.04.

-

Proposed Synthetic Strategy: A Directed Metalation Approach

Direct formylation of the indole ring typically occurs at the electron-rich C3 position via methods like the Vilsmeier-Haack reaction.[9] Accessing the C4-aldehyde requires a more nuanced strategy. A plausible and powerful method is the Directed ortho-Metalation (DoM) , which utilizes a directing metalating group (DMG) on the indole nitrogen to guide an organolithium base to a specific adjacent position.[10][11][12]

Detailed Experimental Protocol (Proposed)

This protocol is a representative, logical pathway based on established DoM chemistry.[10][13][14]

-

Nitrogen Protection & DMG Installation: To a solution of 6-(trifluoromethyl)-1H-indole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (1.2 equiv) portion-wise. After cessation of H₂ evolution, add diethylcarbamoyl chloride (1.2 equiv) and allow the reaction to warm to room temperature for 4 hours. Causality: The -CONEt₂ group is an effective directing metalating group and protects the acidic N-H proton.

-

Directed C4-Lithiation: Cool the solution of the N-protected indole to -78 °C under an argon atmosphere. Add s-BuLi (1.5 equiv) dropwise. Stir the solution at -78 °C for 2 hours. Causality: The strong, sterically hindered s-BuLi base is directed by the N-carbamoyl group to deprotonate the C7 position (peri-lithiation). To achieve C4 lithiation, an alternative directing group or strategy may be required, but this represents a primary approach to explore.

-

Formylation: To the lithiated intermediate at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight. Causality: DMF serves as the formylating agent, reacting with the highly nucleophilic organolithium intermediate.

-

Workup and Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The crude intermediate can then be deprotected. Hydrolysis of the carbamate under strong basic or acidic conditions will yield the final product, 6-(trifluoromethyl)-1H-indole-4-carbaldehyde.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow via Directed ortho-Metalation (DoM).

Chemical Reactivity and Synthetic Utility

The molecule possesses three primary sites for chemical transformation, making it a versatile scaffold for building molecular diversity.

-

The Aldehyde Group: As a classic electrophile, the C4-aldehyde is a gateway to numerous functionalities:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C4-aminomethyl indoles.

-

Oxidation: Conversion to the corresponding C4-carboxylic acid using agents like Ag₂O or KMnO₄.

-

Reduction: Transformation to the C4-hydroxymethyl indole with mild reducing agents like NaBH₄.

-

Wittig/Horner-Wadsworth-Emmons Olefination: Formation of C-C double bonds to create vinyl-substituted indoles.

-

Nucleophilic Addition: Reaction with Grignard or organolithium reagents to form secondary alcohols.

-

-

The Indole Nitrogen: The N-H proton is acidic and can be deprotonated to form an indolyl anion, which can be:

-

N-Alkylated: Using alkyl halides in the presence of a base (e.g., NaH, K₂CO₃).

-

N-Arylated: Via Buchwald-Hartwig or Ullmann coupling reactions.

-

N-Acylated: Using acyl chlorides or anhydrides.

-

-

The Indole Ring: While the benzene portion is deactivated by the -CF3 group, the pyrrole ring remains susceptible to certain reactions, particularly electrophilic substitution at the C3 position if it is unsubstituted.

Reactivity Map

Caption: Key reactive sites and potential transformations of the core molecule.

Applications in Drug Discovery

This building block is primed for use in discovery programs targeting a range of diseases. The unique substitution pattern allows for the exploration of chemical space not accessible with more common 3- or 5-substituted indoles. Potential applications include:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The C4-aldehyde can be elaborated into structures that occupy the hinge-binding region or solvent-exposed regions of the ATP-binding pocket.

-

Antiviral Agents: Indole derivatives are known to possess potent antiviral activities. This scaffold can be used to synthesize novel non-nucleoside reverse transcriptase inhibitors or protease inhibitors.

-

CNS Agents: The trifluoromethyl group enhances blood-brain barrier permeability, making derivatives of this compound attractive candidates for targets within the central nervous system, such as GPCRs or ion channels.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Specific toxicology data for this compound is not available; therefore, precautions should be based on compounds with similar functional groups.[16][17][18][19]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aldehydes can be sensitive to air and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[19]

-

Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong bases.[16]

References

-

Snieckus, V., & Miah, M. A. I. (1997). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. [Link]

-

Snieckus, V., & Chauder, B. A. (2001). Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters. [Link]

-

Gribble, G. W. (2010). Metalation of Indole. ResearchGate. [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. UW Chemistry. [Link]

-

Clayden, J. (2001). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

Wang, X., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. InnoPharmChem. [Link]

-

Zhang, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. [Link]

-

Kobayashi, Y., et al. (n.d.). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. Chemical and Pharmaceutical Bulletin. [Link]

-

Zhang, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. RSC Publishing. [Link]

-

Marques, F. A. F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

ResearchGate. (2008). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. ResearchGate. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Charpentier, J., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science. [Link]

-

Breitmaier, E., & Voelter, W. (1987). 5 Combination of 1H and 13C NMR Spectroscopy. VCH. [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Deb, M. L., et al. (2021). The organophotocatalytic trifluoromethylation of 6-azauracils. RSC Advances. [Link]

-

Stoyanova, R., & Alipieva, K. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Reddy, V. P., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

-

Gottlieb, H. E., et al. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

-

Zhang, Z., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Khan, K. M., et al. (2021). Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

ResearchGate. (2014). ChemInform Abstract: Synthesis of 6-Trifluoromethylindolo[1,2-c]quinazolines and Related Heterocycles Using N-(2-Iodophenyl)trifluoroacetimidoyl Chlorides as Starting Material via C-H Bond Functionalization. ResearchGate. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.com [fishersci.com]

- 17. aaronchem.com [aaronchem.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

6-trifluoromethyl-1H-indole-4-carbaldehyde molecular weight and formula

A Strategic Scaffold for Next-Generation Kinase Inhibitors and CNS Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, 6-trifluoromethyl-1H-indole-4-carbaldehyde (CAS: 1100215-61-9) represents a high-value pharmacophore. Unlike the ubiquitous 3-formyl isomers, the 4-formyl substitution pattern offers a unique vector for extending molecular interactions into the solvent-exposed regions of kinase ATP-binding pockets. Furthermore, the inclusion of the 6-trifluoromethyl (

This technical guide provides a comprehensive analysis of this scaffold, detailing its physicochemical properties, overcoming the synthetic challenges of C4-functionalization, and outlining its utility in drug discovery.

Physicochemical Profile

The integration of a strong electron-withdrawing group (

Key Data Specifications

| Property | Value | Technical Note |

| Chemical Name | 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde | IUPAC nomenclature |

| CAS Registry Number | 1100215-61-9 | Specific isomer identifier |

| Molecular Formula | ||

| Molecular Weight | 213.16 g/mol | Monoisotopic Mass: 213.0401 |

| Appearance | Pale yellow to tan solid | Oxidizes slowly in air; store under inert gas |

| Predicted LogP | ~2.8 - 3.2 | Moderate lipophilicity suitable for CNS targets |

| H-Bond Donors | 1 (Indole NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptors | 4 (3 F + 1 O) | Aldehyde O is a versatile acceptor/electrophile |

Synthetic Architecture: Overcoming the C4 Challenge

The Regioselectivity Problem

Standard electrophilic aromatic substitution (EAS) on indoles, such as the Vilsmeier-Haack reaction, overwhelmingly favors the C3 position due to the high electron density contributed by the nitrogen lone pair. Accessing the C4 position requires "back-to-front" ring construction or directed metalation strategies that bypass intrinsic C3 nucleophilicity.

Primary Route: Leimgruber-Batcho Indole Synthesis

The most robust protocol for generating 4-formyl indoles involves constructing the indole ring from a pre-functionalized benzene precursor. This method avoids the regioselectivity issues of direct formylation.

Mechanism:

-

Precursor: Start with 2-methyl-3-nitro-5-(trifluoromethyl)benzaldehyde (or its protected acetal).

-

Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reductive Cyclization: Reduction of the nitro group (using

or

Alternative Route: Directed Ortho-Metalation (DoM)

For laboratories with access to organolithium reagents, a functionalization approach is viable but requires N-protection.

-

Protection: Protect 6-(trifluoromethyl)indole with a bulky group (e.g., TIPS or Boc) to prevent N-deprotonation.

-

Lithiation: Treat with sec-BuLi. The C3 position is most acidic, but the C4 proton can be accessed if C3 is blocked or via specific directing groups (e.g., a C3-carboxylate). Note: This route is lower yielding due to competing C3 lithiation.

Synthesis Workflow Diagram

Figure 1: The Leimgruber-Batcho pathway offers the highest regiocontrol for 4-substituted indoles, bypassing the inherent C3-reactivity of the indole core.

Reactivity & Functionalization[1]

The 4-carbaldehyde group serves as a "warhead" for diversifying the scaffold. In drug discovery, this position is often used to append solubilizing tails or specific binding motifs.

Key Transformations

-

Reductive Amination: Reaction with primary/secondary amines and

yields C4-aminomethyl derivatives. This is standard for installing piperazine/morpholine tails to improve solubility. -

Wittig/Horner-Wadsworth-Emmons: Olefination converts the aldehyde into vinyl linkers, useful for Michael acceptor design (covalent inhibitors).

-

C3-Halogenation: The indole C3 position remains nucleophilic. Treatment with NCS or NBS allows for further decoration of the core after the C4-aldehyde has been manipulated.

Reactivity Map

Figure 2: Divergent synthesis vectors allow the 4-CHO core to be rapidly converted into diverse library members.

Medicinal Chemistry Applications

Metabolic Stability & Bioisosterism

The 6-trifluoromethyl group is a strategic replacement for chlorine or methyl groups.

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the C6 position impervious to Cytochrome P450 oxidative metabolism, extending the half-life (

) of the drug candidate. -

Lipophilicity: The

group increases lipophilicity significantly (

Target Relevance: Kinase Inhibition

Indole-4-carboxaldehydes are privileged scaffolds in the design of Aurora Kinase and CDK inhibitors.

-

Binding Mode: The indole NH typically forms a hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

-

Vector: The 4-position substituent points towards the solvent front or the ribose binding pocket, allowing for the attachment of bulky groups without steric clash in the ATP pocket.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[2][3][4]

-

NMR (DMSO-

-

Aldehyde (-CHO): A distinct singlet downfield at ~10.0 - 10.5 ppm .

-

Indole NH: Broad singlet at ~11.5 - 12.0 ppm (exchangeable with

). -

Aromatic Region: The C2-H is typically a doublet or multiplet at ~7.5-7.8 ppm. The protons at C5 and C7 will show coupling patterns influenced by the strong electron-withdrawing

group.

-

-

NMR:

-

Single peak at ~-60 to -63 ppm (relative to

). This is the definitive check for the presence and integrity of the trifluoromethyl group.

-

Mass Spectrometry

-

ESI-MS: Observe

peak at 214.16 . -

Fragmentation: Loss of CO (M-28) is common for aromatic aldehydes.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for Indole-4-carboxaldehyde (Analog Reference). National Center for Biotechnology Information. Accessed via .

-

6-(Trifluoromethyl)-1H-indole-4-carbaldehyde Product Page. CymitQuimica / MolCore. (Verifies CAS 1100215-61-9).[1]

-

-

Synthetic Methodology (Leimgruber-Batcho)

-

Maehr, H., & Smallheer, J. M. (1981). A new synthesis of indole-4-carboxaldehydes. The Journal of Organic Chemistry, 46(8), 1752–1753. Link

-

-

Medicinal Chemistry of Fluorine

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[] Chemical Society Reviews, 37(2), 320-330. Link

-

-

Indole Scaffolds in Kinase Inhibitors

-

Zhang, H. C., et al. (2010). Discovery of novel indole-4-carboxamides as potent and selective inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(15), 4627-4631. Link

-

Sources

difference between 4-formyl and 3-formyl trifluoromethyl indoles

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactivity differences between 4-formyl and 3-formyl trifluoromethyl indoles.

Comparative Analysis of Synthesis, Electronic Structure, and Medicinal Chemistry Utility

Executive Summary: The "Vinylogous Amide" vs. "Benzaldehyde" Paradigm

The core distinction between 3-formyl and 4-formyl indoles lies in their electronic connectivity to the indole nitrogen. This results in two fundamentally different chemical species:

-

3-Formyl Indoles (Vinylogous Amides): The C3-formyl group is directly conjugated with the nitrogen lone pair. This creates a "push-pull" electronic system where the carbonyl carbon is significantly less electrophilic. It behaves more like a vinylogous amide than a true aldehyde.

-

4-Formyl Indoles (Heteroaryl Benzaldehydes): The C4-formyl group is located on the benzene ring. While influenced by the indole system, it lacks direct conjugation with the nitrogen lone pair. Consequently, it retains the high reactivity of a typical benzaldehyde.

When a trifluoromethyl (CF₃) group is added to the scaffold, it acts as a global electron-withdrawing group (EWG), modulating the acidity (pKa) of the NH proton and the lipophilicity (LogP) of the molecule, but it does not alter the fundamental regiochemical divergence described above.

Electronic Landscape & Structural Properties

Orbital Analysis and Resonance

The reactivity difference is dictated by the ability of the indole nitrogen to donate electron density into the carbonyl group.

-

C3-Position (The Enamine Sector): The indole C2-C3 bond has high double-bond character. A formyl group at C3 accepts electron density from the N1 lone pair, forming a resonance structure where the oxygen bears a negative charge and the nitrogen a positive charge. This stabilization makes the carbonyl oxygen more basic and the carbonyl carbon less susceptible to nucleophilic attack.

-

C4-Position (The Benzenoid Sector): The C4 position is electronically isolated from the N1 lone pair regarding resonance donation. The formyl group exerts a strong electron-withdrawing effect on the benzene ring (meta-directing for further substitution) but remains a highly reactive electrophile itself.

Impact of the Trifluoromethyl Group

The CF₃ group is a strong

-

Acidity (pKa): Indoles are weak acids (pKa ~16-17 in DMSO). The addition of a CF₃ group significantly increases NH acidity (lowering pKa by 1-2 units), improving hydrogen bond donor capability in kinase hinge binding.

-

Dipole Moment: The vector sum of the CF₃ and CHO dipoles creates distinct electrostatic potential maps for the 3- and 4-isomers, influencing their orientation in protein binding pockets.

Visualization of Electronic Logic

Figure 1: Electronic divergence between 3- and 4-formyl indoles and the global modulation by the trifluoromethyl group.

Synthetic Pathways: The "How-To"

The synthesis of these two isomers requires entirely different strategies due to the natural nucleophilicity of the indole ring.

Synthesis of 3-Formyl Trifluoromethyl Indoles

The C3 position is naturally nucleophilic. Therefore, Electrophilic Aromatic Substitution (EAS) is the standard approach.

-

Protocol: Vilsmeier-Haack Formylation.

-

Reagents: Phosphorus oxychloride (

) and Dimethylformamide (DMF).[2] -

Mechanism: The indole attacks the chloroiminium ion generated in situ.

-

CF3 Challenge: If the starting indole has a CF₃ group (electron-withdrawing), the ring is deactivated. Harsh conditions (higher temperature, excess reagent) or alternative Lewis acid catalysts (

,

Synthesis of 4-Formyl Trifluoromethyl Indoles

The C4 position is not nucleophilic.[3] You cannot formylate C4 directly if C3 is open. Synthesis relies on "Back-to-Front" strategies or Directed Metalation .

-

Route A: Metal-Halogen Exchange (Standard for MedChem)

-

Start with commercially available 4-bromo-trifluoromethylindole .

-

Protect N1 (e.g., with TIPS or Boc) to prevent deprotonation.

-

Lithiate with

-BuLi or -

Quench with DMF.

-

-

Route B: De Novo Cyclization (Leimgruber-Batcho)

-

Start with a 2-nitro-4-formyl-toluene derivative (or protected equivalent).

-

Condense with DMF-DMA to form the enamine.

-

Reductive cyclization (Zn/AcOH or

/Pd) to close the indole ring.

-

Comparative Synthesis Workflow

Figure 2: Decision tree for synthesizing regioisomeric formyl indoles.

Reactivity Profiles & Experimental Implications[2][5][6][7]

Condensation Reactions (Knoevenagel, Henry)

-

4-Formyl: Reacts rapidly with active methylenes (malonates, nitromethane) under mild basic conditions (e.g., piperidine/ethanol).

-

3-Formyl: Often requires "activation" because the carbonyl is deactivated by the indole nitrogen. Stronger acids or higher temperatures are often needed to force condensation.

-

Tip: Protecting the N1-nitrogen with an electron-withdrawing group (like Tosyl or Boc) breaks the conjugation, temporarily turning the 3-formyl group into a reactive, "benzaldehyde-like" electrophile.

-

Oxidation and Reduction

-

Oxidation: Both aldehydes oxidize to carboxylic acids (

or Pinnick oxidation). However, 3-formyl indoles are prone to over-oxidation or oxidative cleavage of the C2-C3 bond if strong oxidants ( -

Reduction:

reduction to the alcohol is standard for both.-

Warning: The 3-hydroxymethyl indole product is an indole-3-carbinol , which is highly unstable in acidic media (forms oligomers/polymers via aza-fulvene intermediates). 4-hydroxymethyl indoles are stable benzyl-like alcohols.

-

Summary of Reactivity Differences

| Reaction Type | 3-Formyl Indole (Vinylogous Amide) | 4-Formyl Indole (Benzaldehyde-like) |

| Nucleophilic Attack | Slow/Resistant (requires activation) | Fast/Reactive |

| N-Protection Effect | Drastically increases reactivity | Minimal electronic effect |

| Reduction Product | Unstable in acid (Aza-fulvene risk) | Stable Benzylic Alcohol |

| pKa (NH) | ~15.5 (Acidified by CHO resonance) | ~16.0 (Acidified by CHO induction) |

Medicinal Chemistry Utility

Kinase Inhibition (Hinge Binding)

Indoles are privileged scaffolds for kinase inhibitors (e.g., Sunitinib).

-

3-Substituted: The C3 position often projects substituents into the solvent-exposed region or specific hydrophobic pockets. The 3-formyl group is usually a precursor to vinyl/acrylic acceptors (Michael acceptors) for covalent inhibition.

-

4-Substituted: The C4 position projects substituents into the "back" of the ATP binding pocket (gatekeeper region). 4-Formyl indoles are critical intermediates for synthesizing tricyclic indoles (e.g., tetrahydropyrroloquinolines) which mimic the adenine core.

Metabolic Stability[2]

-

C3-Oxidation: The C3 position is the primary site of metabolic oxidation (by CYP450). A formyl group at C3 blocks this, but the aldehyde itself is liable to oxidation to the acid (rapid clearance).

-

CF3 Benefit: The trifluoromethyl group is metabolically inert and prevents oxidation at its attachment point. It also increases lipophilicity, aiding blood-brain barrier (BBB) penetration for CNS targets.

References

-

Vilsmeier-Haack Reaction on Indoles: Organic Syntheses, Coll.[4] Vol. 4, p.539 (1963); Vol. 39, p.30 (1959). Link

-

Lithiation of 4-Bromoindoles: Journal of Organic Chemistry, 2002, 67, 2345–2347. "Synthesis of 4-Substituted Indoles via Lithium-Halogen Exchange." Link

-

Reactivity of 3-Formyl Indoles (Vinylogous Amides): Chemical Reviews, 2006, 106, 2875–2911. "Indole-3-carbinol: a plant hormone and a potential anticancer drug." Link

-

Trifluoromethyl Indole Synthesis: Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668. "Recent advances in the synthesis of trifluoromethyl-substituted indoles." Link

-

pKa of Indoles: Journal of Organic Chemistry, 2002, 67, 1339. "Acidity of Indoles and Related Heterocycles." Link

Sources

The Strategic Synthesis and Application of 6-Trifluoromethylindole-4-carboxaldehyde in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tactic to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth technical overview of 6-trifluoromethylindole-4-carboxaldehyde, a key building block that marries the privileged indole core with the advantageous properties of the trifluoromethyl group. We will delve into its chemical identity, synthesis, and pivotal role in the development of next-generation therapeutics.

Core Molecular Identifiers

Accurate identification of a chemical entity is paramount for reproducible research and regulatory compliance. The following table summarizes the key identifiers for 6-trifluoromethylindole-4-carboxaldehyde.

| Identifier | Value | Source |

| Chemical Name | 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde | N/A |

| CAS Number | 1100215-61-9 | [2][3] |

| SMILES | O=Cc1cc2c(cc1C(F)(F)F)ncc2 | |

| InChIKey | Not publicly available | N/A |

| Molecular Formula | C₁₀H₆F₃NO | N/A |

| Molecular Weight | 213.16 g/mol | [2][3] |

The Trifluoromethyl Advantage in Drug Design

The introduction of a trifluoromethyl group can profoundly and beneficially alter a molecule's properties.[4] The strong electron-withdrawing nature of the CF₃ group can influence the acidity of nearby protons and modulate the electronic character of the aromatic system. Furthermore, its lipophilicity can enhance membrane permeability and improve oral bioavailability. A critical advantage is the increased metabolic stability conferred by the CF₃ group, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

Synthesis of 6-Trifluoromethylindole-4-carboxaldehyde: The Vilsmeier-Haack Approach

The most plausible and widely employed method for the formylation of electron-rich heterocycles like indole is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich indole nucleus then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Generalized workflow of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

-

6-(Trifluoromethyl)indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation Reaction: In a separate flask, dissolve 6-(trifluoromethyl)indole in anhydrous DCM. Transfer this solution to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 6-trifluoromethylindole-4-carboxaldehyde is not currently available in public databases. However, based on the known spectra of related indole-4-carboxaldehydes and the predictable effects of a trifluoromethyl substituent, the following spectral characteristics can be anticipated.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system and the aldehyde proton. The trifluoromethyl group will influence the chemical shifts of the protons on the benzene ring.

| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 10.0 | br s |

| Aldehyde C-H | ~9.9 | s |

| H-2 | ~7.5-7.8 | m |

| H-3 | ~7.2-7.5 | m |

| H-5 | ~7.6-7.9 | d |

| H-7 | ~7.3-7.6 | d |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the aldehyde, the carbons of the indole ring, and the carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185-190 |

| C-2 | ~125-130 |

| C-3 | ~115-120 |

| C-3a | ~135-140 |

| C-4 | ~120-125 |

| C-5 | ~120-125 |

| C-6 | ~125-130 (q, ¹JCF ≈ 270 Hz) |

| C-7 | ~110-115 |

| C-7a | ~130-135 |

| CF₃ | ~120-125 (q) |

Applications in Drug Discovery and Medicinal Chemistry

6-Trifluoromethylindole-4-carboxaldehyde is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: With hydrazines, hydroxylamines, and other nucleophiles to form various heterocyclic systems.

The presence of the 6-trifluoromethylindole core makes this building block particularly attractive for the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the unique properties of the trifluoromethyl group can be leveraged to optimize drug-like properties.

Conclusion

6-Trifluoromethylindole-4-carboxaldehyde represents a strategically important building block for modern drug discovery. Its synthesis, primarily through the Vilsmeier-Haack reaction, provides access to a versatile intermediate that combines the privileged indole scaffold with the beneficial properties of a trifluoromethyl substituent. As the demand for novel and improved therapeutics continues to grow, the judicious use of such fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Taylor & Francis Online. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. [Link]

-

ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

-

PubMed. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

PubChem. Indole-4-carboxaldehyde. [Link]

-

Biological Magnetic Resonance Bank. Indole at BMRB. [Link]

-

MDPI. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

-

InChIKey Database. List of Chemical Compounds. [Link]

-

Taylor & Francis. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chem960.com [chem960.com]

- 3. Indole 4 carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

Physicochemical Profiling: 6-Trifluoromethyl-1H-indole-4-carbaldehyde

The following technical guide provides an in-depth physicochemical profiling of 6-trifluoromethyl-1H-indole-4-carbaldehyde . As no direct experimental pKa value is currently available in public chemical registries for this specific intermediate, this guide utilizes Structure-Activity Relationship (SAR) analysis, comparative isomer data, and computational prediction models to establish a high-confidence range.

Crucially, it includes a robust experimental protocol for you to validate these values in-house.

Content Type: Technical Whitepaper & Experimental Guide Subject: Acidity Constants (pKa), Electronic Effects, and Determination Protocols

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-trifluoromethyl-1H-indole-4-carbaldehyde is a bifunctional indole scaffold often employed as a precursor in the synthesis of kinase inhibitors and agrochemicals. Its reactivity is governed by two potent electron-withdrawing groups (EWGs): a trifluoromethyl group at position C6 and a formyl (aldehyde) group at position C4.

-

Primary Ionization Site: The pyrrolic N-H (N1).

-

Predicted pKa (Acidic): 12.8 – 13.5 (in aqueous equivalent).

-

Physiological State: Neutral at pH 7.4; requires moderately strong bases (e.g., Cs₂CO₃, NaH, DBU) for deprotonation in synthetic workflows.

This molecule exhibits significantly higher acidity than unsubstituted indole (pKa ~16.[1]7) due to the cumulative electron-withdrawing effects that stabilize the conjugate base (indolyl anion).

Theoretical Framework: Electronic Effects

To understand the acidity of this specific congener, we must analyze the stability of its conjugate base (the anion formed upon deprotonation of N1).

Structural Destabilization/Stabilization

-

Indole Core (Reference): The lone pair on Nitrogen is part of the aromatic sextet. Deprotonation creates a negative charge that is delocalized, but the N-H bond is generally strong (pKa ~16-17).

-

4-Formyl Group (-CHO): Positioned at C4, the aldehyde exerts a strong Mesomeric (-M) and Inductive (-I) pull. It can accept electron density through the

-system, significantly stabilizing the negative charge on the nitrogen. -

6-Trifluoromethyl Group (-CF₃): Positioned at C6, this group exerts a powerful Inductive (-I) effect through the

-bond framework. While it does not participate in resonance, its electronegativity pulls density away from the ring, further acidifying the N-H proton.

Visualization of Electronic Vectors

The following diagram illustrates the electron-withdrawing vectors that lower the pKa relative to the parent indole.

Caption: Electronic vectors showing the cumulative electron-withdrawing nature of the substituents, which stabilizes the anion and lowers the pKa.

Predicted Data & Comparative Analysis

Since exact experimental data is absent from public registries, we derive the value using "Nearest Neighbor" analysis of structural isomers and computational algorithms (ACD/Labs, ChemAxon logic).

Table 1: Comparative Acidity Profile

| Compound | Substituents | pKa (Predicted/Exp) | Source/Logic |

| Indole | None | 16.7 (H₂O) / 21.0 (DMSO) | Bordwell / Experimental |

| 4-Formylindole | 4-CHO | ~14.5 | -M effect stabilizes anion |

| 6-Trifluoromethylindole | 6-CF₃ | ~15.2 | -I effect stabilizes anion |

| Isomer A | 2-CHO, 6-CF₃ | 13.0 ± 0.3 | ChemicalBook Prediction |

| Isomer B | 3-CHO, 4-CF₃ | 14.1 ± 0.3 | ChemicalBook Prediction |

| TARGET | 4-CHO, 6-CF₃ | 12.8 – 13.5 | Cumulative -I/-M Effects |

Interpretation: The target molecule places the aldehyde at C4 (strong resonance communication with the pyrrole ring) and the -CF3 at C6 (meta to the aldehyde, para to the bridgehead). This synergistic withdrawal suggests it is likely more acidic than the 3-CHO isomer (where resonance is cross-conjugated) and similar to the 2-CHO isomer.

Experimental Protocol: pKa Determination

Given the likely low aqueous solubility of this lipophilic intermediate, standard aqueous titration is invalid. You must use the Yasuda-Shedlovsky Extrapolation Method .

Principle

Measure the apparent pKa (

Materials

-

Analyte: ~50 mg of 6-trifluoromethyl-1H-indole-4-carbaldehyde.

-

Solvent: HPLC-grade Methanol (MeOH) and degassed CO₂-free water.

-

Titrant: 0.1 M KOH in water (standardized).

-

Equipment: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow

-

Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) MeOH in water.

-

Dissolution: Dissolve the indole derivative in the mixed solvent to reach a concentration of ~0.001 M. Ensure complete dissolution (sonicate if necessary).

-

Titration: Perform a potentiometric titration with 0.1 M KOH under inert gas (Nitrogen/Argon) blanket to prevent CO₂ absorption.

-

Data Collection: Record pH vs. Volume of base. Determine the half-equivalence point (

) which equals -

Extrapolation: Plot

vs.

Caption: Step-by-step Yasuda-Shedlovsky extrapolation protocol for determining pKa of lipophilic indoles.

Implications for Drug Development[4]

Solubility & Formulation

-

Neutral State: Below pH 11, the molecule remains neutral and highly lipophilic (

). -

Solubility Enhancement: To solubilize this intermediate for liquid-phase assays, pH must be adjusted to >14 (impractical) or co-solvents (DMSO, PEG400) must be used.

-

Salt Formation: Salts (e.g., Sodium 6-trifluoromethyl-4-formylindolide) are unstable in water due to hydrolysis (the anion is a strong base relative to water).

Synthetic Reactivity

The pKa of ~13 allows for regioselective alkylation at the Nitrogen using milder bases than typically required for indoles.

-

Standard Indole: Requires NaH (pKa ~35) or BuLi.

-

This Derivative: Can likely be deprotonated by Cs₂CO₃ (pKa of conjugate acid ~10.3, but effective in DMF/Heat) or DBU in acetonitrile. This prevents side reactions associated with harsh bases, such as attack on the aldehyde.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

ChemicalBook. (2024). Predicted Properties for Indole Derivatives (Isomer Data). Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky Protocol). Link

-

PubChem. (2024).[2] Compound Summary: Indole-4-carboxaldehyde.[2][3][4][5][6] National Library of Medicine. Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Indole-4-carboxaldehyde | C9H7NO | CID 333703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Indole-4-carboxaldehyde (C9H7NO) [pubchemlite.lcsb.uni.lu]

- 4. Indole-4-carboxaldehyde 97 1074-86-8 [sigmaaldrich.com]

- 5. 1H-Indole-4-carboxaldehyde [webbook.nist.gov]

- 6. indole-4-carboxaldehyde [stenutz.eu]

Strategic Access to 6-Substituted Indole-4-Carboxaldehydes: A Technical Guide

Topic: 6-Substituted Indole-4-Carboxaldehyde Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, yet the C4 position has historically been underutilized due to synthetic inaccessibility compared to the nucleophilic C3 position. 6-substituted indole-4-carboxaldehydes represent a high-value pharmacophore subclass. The C4-aldehyde provides a unique vector for extending into solvent-exposed regions or deep hydrophobic pockets (e.g., in Kinase or GPCR targets), while the C6-substituent modulates metabolic stability (blocking metabolic soft spots) and electronic properties.

This guide details the robust synthetic access, functionalization logic, and experimental protocols required to deploy these building blocks in drug discovery campaigns.

Structural Significance & Pharmacophore Mapping

The 4-substituted indole motif creates a geometry distinct from the classical tryptamine (C3) lineage.

-

Vector Analysis: The C4-aldehyde carbonyl points approximately 120° away from the N-H vector, allowing for "scaffold hopping" from naphthalene or quinoline cores.

-

The C6-Modulator: Substitution at C6 (e.g., -F, -Cl, -OMe, -CN) is critical for:

-

Blocking Metabolism: C6 is a primary site for CYP450-mediated hydroxylation in unsubstituted indoles.

-

Electronic Tuning: A C6-fluoro group lowers the pKa of the indole N-H, potentially strengthening H-bond donor capability in the active site.

-

Synthetic Access: The Core Methodologies

Accessing the 4-formyl group while maintaining a substituent at C6 requires navigating the indole's inherent reactivity (C3 electrophilicity). Two primary routes dominate the field: Lithium-Halogen Exchange (Route A) and De Novo Cyclization (Route B) .

Route A: The Cryogenic Lithium-Halogen Exchange (Recommended)

This is the industry-standard method for generating 4-formyl indoles when the 4-bromo precursor is available. It relies on the differential reactivity of aryl halides (Br > Cl >> F).

-

Mechanism: Rapid exchange of the C4-Bromine with t-BuLi or n-BuLi generates a C4-lithio species, which is quenched with DMF.

-

Critical Control Point: The indole nitrogen must be protected (usually TIPS or SEM) to prevent deprotonation, which would consume the organolithium and lead to polymerization or low yields.

-

Chemo-selectivity: If the C6 substituent is a Fluorine or Chlorine, the C4-Bromine exchanges selectively at -78°C.

Route B: The Modified Leimgruber-Batcho Synthesis

Used when the indole core must be built from non-heterocyclic precursors.

-

Precursor: Starts with 4-substituted-2-methyl-3-nitrobenzene.

-

Mechanism: Condensation with DMF-DMA forms an enamine, followed by reductive cyclization (Zn/AcOH or H2/Pd).

-

Advantage: Avoids cryogenic conditions; scalable.

-

Disadvantage: Precursor availability is often lower than 4-bromoindoles.

Decision Logic for Route Selection

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 6-fluoro-1-(triisopropylsilyl)-1H-indole-4-carbaldehyde. Rationale: The TIPS group is chosen for its bulk, which directs lithiation away from C2 (although C4-Br exchange is faster) and high stability against nucleophilic attack.

Step 1: N-Protection[1]

-

Dissolve 4-bromo-6-fluoroindole (1.0 eq) in anhydrous THF (0.2 M) under Argon.

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.

-

Stir for 30 min (gas evolution ceases).

-

Add TIPS-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc. The product (N-TIPS-4-bromo-6-fluoroindole) is usually oil; purify via short silica plug (Hexanes).

Step 2: Formylation (The Critical Step)

Note: Extreme dryness is required. Trace water kills the lithio-intermediate.

-

Charge a flame-dried flask with N-TIPS-4-bromo-6-fluoroindole (1.0 eq) and anhydrous THF (0.1 M).

-

Cool to -78°C (Acetone/Dry Ice bath). Allow 15 min for equilibration.

-

Add t-BuLi (1.7 M in pentane, 2.0 eq) dropwise over 10 mins.

-

Why 2.0 eq? The first equivalent effects the exchange; the second reacts with the generated t-BuBr (sacrificial) to prevent alkylation side reactions, though 1.1 eq of n-BuLi can be used if t-BuLi is unavailable (slower exchange).

-

-

Stir at -78°C for 30-45 mins. The solution often turns yellow/orange.

-

Add anhydrous DMF (3.0 eq) rapidly.

-

Stir at -78°C for 15 mins, then remove cooling bath and allow to warm to 0°C.

-

Quench with 1M HCl (aqueous) or sat. NH4Cl. Stir vigorously for 20 mins to hydrolyze the hemiaminolate intermediate to the aldehyde.

-

Isolation: Extract (EtOAc), wash (Brine), dry (Na2SO4).

-

Deprotection (Optional): Treat with TBAF (1.1 eq) in THF at 0°C if the free indole is required immediately.

Comparison of Synthetic Routes

| Feature | Route A: Li-Hal Exchange | Route B: Leimgruber-Batcho |

| Key Precursor | 4-Bromo-6-substituted indole | 4-Substituted-2-nitrotoluene |

| Conditions | Cryogenic (-78°C), Anhydrous | Reflux, Hydrogenation/Reduction |

| Functional Group Tolerance | Low (Esters/Ketones react with Li) | High (Tolerates Esters, CN) |

| Scalability | Moderate (Cooling costs) | High (Industrial preferred) |

| Regiospecificity | Excellent (Driven by Br position) | Good (Driven by sterics/electronics) |

| Yield (Typical) | 75-90% | 40-60% (Over 2 steps) |

Functionalization & Applications

Once the 6-substituted indole-4-carboxaldehyde is in hand, it serves as a versatile linchpin.

Common Transformations

-

Reductive Amination: Reaction with amines + NaBH(OAc)3 yields C4-aminomethyl indoles (common in GPCR ligands).

-

Doebner-Knoevenagel Condensation: Reaction with malonic acid derivatives yields indole-4-acrylic acids (kinase inhibitor warheads).

-

C-H Activation: The aldehyde can act as a directing group for further functionalization at C3 or C5 (Rh/Ru catalysis).

Workflow Visualization

Figure 2: Divergent synthesis capabilities from the aldehyde hub.

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110. Link

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-cyanoindole. Organic Syntheses, 63, 214. Link

- Somei, M., & Yamada, F. (2004). Simple and Practical Synthesis of 4-Substituted Indoles. Natural Product Communications.

-

Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980).[1] New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde.[2][3] The Journal of Organic Chemistry, 45(16), 3350–3352. Link

-

Zhang, J., et al. (2018).[4] Regioselective Functionalization of 4-Methyl-1H-indole for Scalable Synthesis of 2-Cyano-5-formyl-4-methyl-1H-indole. Organic Process Research & Development, 22(1), 97–102.[4] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Substituted Trifluoromethyl Indoles via Metal-Halogen Exchange

Executive Summary

The functionalization of the indole C4 position remains a significant challenge in heterocyclic chemistry due to the inherent nucleophilicity of the C3 position and the acidity of the N-H bond. While classical Fischer indole synthesis often fails to provide regioselective access to C4-substituted derivatives, Metal-Halogen Exchange (MHE) offers a robust, regiocontrolled entry point.

This guide details the protocols for generating 4-metallated indoles from 4-bromoindole precursors to access 4-(trifluoromethyl)indoles and related 4-substituted derivatives. We compare two industry-standard methodologies: the cryogenic Lithium-Halogen Exchange (using

Strategic Analysis: The C4 Challenge

The Regioselectivity Problem

Indoles are naturally electron-rich at C3. Electrophilic aromatic substitution (SEAr) almost exclusively targets C3. To access C4, one must reverse the polarity (umpolung) by generating a nucleophile at C4 via a 4-halo precursor.

The Stability/Reactivity Trade-off[1]

-

Lithium Species (4-Li-Indole): Generated via

-BuLi at -78°C.[1]-

Pros: Extremely reactive; traps a wide range of electrophiles.

-

Cons: Unstable above -60°C; requires strict cryogenic conditions; functional group intolerance (esters/nitriles react).

-

-

Magnesium Species (4-MgX-Indole): Generated via

-PrMgCl·LiCl at -20°C to 0°C.-

Pros: Thermodynamically stable; tolerates sensitive groups (esters, cyano); scalable.

-

Cons: Lower nucleophilicity; may require transition metal catalysts (Cu, Pd) for subsequent coupling.

-

The Trifluoromethylation Strategy

Direct electrophilic trifluoromethylation of organolithiums (using reagents like Umemoto’s salt) can be erratic due to Single Electron Transfer (SET) side pathways. Recommended Pathway: The most reliable route to 4-trifluoromethylindole is a Two-Step Sequence :

-

MHE & Iodination: Convert 4-Li/Mg-indole

4-Iodoindole. -

Cu-Mediated Coupling: Convert 4-Iodoindole

4-

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting the appropriate exchange method based on substrate complexity and available equipment.

Caption: Workflow for selecting between Lithium and Magnesium exchange routes to access 4-substituted indoles.

Experimental Protocols

Pre-requisite: N-Protection

Critical: The N-H proton (

-

Recommendation: Use TIPS (Triisopropylsilyl) . It is bulky enough to prevent "directed metallation" to the C2 position (a common side reaction with smaller groups like MOM or SEM) and is stable to

-BuLi.

Protocol A: Cryogenic Lithium-Halogen Exchange

Best for: Small scale, rapid generation, simple substrates.

Reagents:

-

Substrate: 1-(Triisopropylsilyl)-4-bromoindole (

equiv) -

Reagent:

-BuLi ( -

Electrophile: Iodine (

, -

Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon. Add the protected 4-bromoindole and anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

-

Exchange: Add

-BuLi dropwise via syringe pump or slow addition over 10 mins. -

Incubation: Stir at -78°C for 30-60 minutes . Do not warm up.

-

Trapping (Iodination): Dissolve

in a minimal amount of THF and add dropwise to the lithio-species at -78°C.-

Observation: The color will fade from orange to pale yellow/colorless.

-

-

Workup: Quench with sat.

(to reduce excess iodine) and extract with EtOAc.

Protocol B: "Turbo Grignard" Magnesium-Halogen Exchange

Best for: Scale-up (>10g), presence of esters/nitriles, safety.

Reagents:

-

Substrate: 1-(TIPS)-4-bromoindole (

equiv) -

Reagent:

-PrMgCl[3][4]·LiCl (Turbo Grignard, 1.3 M in THF, -

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry flask under Argon. Add protected indole and THF.

-

Cooling: Cool to 0°C (Ice bath) or -15°C (Ice/Salt).

-

Exchange: Add

-PrMgCl·LiCl dropwise. -

Incubation: Stir at 0°C for 1 to 4 hours .

-

Monitoring: Monitor conversion by GC-MS (quench a small aliquot with

; look for the mass of Indole-D vs Indole-Br).

-

-

Trapping: Add the electrophile (e.g.,

or aldehyde) and allow to warm to room temperature.

The "Payload": Installing the Trifluoromethyl Group

Direct reaction of 4-Li-indole with electrophilic

Protocol C: Copper-Mediated Trifluoromethylation

Substrate: 1-(TIPS)-4-iodoindole (from Protocol A/B).

Reagents:

-

Source: Methyl fluorosulfonyldifluoroacetate (MFSDA - Chen's Reagent) OR (Trifluoromethyl)trimethylsilane (

). -

Catalyst: CuI (1.0 - 2.0 equiv).

-

Stabilizer: HMPA or DMPU (essential for stabilizing the

intermediate).

Procedure (Using MFSDA - Chen's Method):

-

Combine 4-iodoindole (

equiv), CuI ( -

Add anhydrous DMF and HMPA (4:1 ratio).

-

Heat to 70-80°C for 12-16 hours.

-

Mechanism: The reaction proceeds via oxidative addition of the aryl iodide to a generated

species. -

Workup: Filter through Celite, dilute with water, extract with ether.

-

Deprotection: Remove TIPS using TBAF/THF to yield the final 4-(trifluoromethyl)-1H-indole.

Data Summary & Troubleshooting

Reagent Comparison Table

| Feature | ||

| Temperature | -78°C (Strict) | -20°C to +25°C |

| Stoichiometry | 2.0 - 2.2 equiv | 1.1 equiv |

| Rate | Very Fast (< 15 min) | Slow (1 - 4 hours) |

| Functional Tolerance | Low (Reacts with esters, CN) | High (Tolerates esters, CN) |

| Safety Profile | Pyrophoric (Extreme Caution) | Non-pyrophoric (Safer) |

| Primary Use | Small scale, difficult substrates | Process scale, complex scaffolds |

Troubleshooting Guide

| Problem | Diagnosis | Solution |

| Low Conversion (Protocol A) | Moisture in THF or old | Titrate |

| Isomerization (C3 product) | Temperature too high; Li migrated to C3. | Maintain -78°C strictly. Use TIPS protection to sterically block C3/N coordination. |

| Protonation (Reversion to SM) | Quenching by moisture or acidic protons. | Ensure N-H is fully protected. Check drying of electrophiles ( |

| Low Yield in | Ensure HMPA/DMPU is used. Keep temp < 80°C to prevent carbene formation. |

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[5] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[5] Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

-

Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[6] Nature, 473(7348), 470-477. Link

-

Ren, H., & Knochel, P. (2006). Chemoselective benzylic C-H activation of 4-methyl-substituted pyridines, quinolines, and isoquinolines using LiCl-complexed sec-butylmagnesium reagents. Chemical Communications, (7), 726-728. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. ethz.ch [ethz.ch]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent / Organic Letters, 2020 [sci-hub.jp]

Application Note: Leveraging the 6-(Trifluoromethyl)-1H-indole-4-carbaldehyde Scaffold for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is a known driver of numerous cancers.[1][2][3] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of fitting snugly into the ATP-binding pocket of many kinases.[4][5] This guide details the strategic application of a specialized indole derivative, 6-(trifluoromethyl)-1H-indole-4-carbaldehyde, as a versatile starting point for the design and synthesis of novel kinase inhibitors. We provide the scientific rationale for this scaffold's design, detailed protocols for library synthesis via reductive amination, biochemical screening to identify hits, and cell-based assays for functional validation. This document serves as a comprehensive resource for research teams aiming to develop next-generation targeted therapies.

Scientific Rationale: A Scaffold Engineered for Kinase Inhibition

The selection of a starting scaffold is one of the most critical decisions in a drug discovery campaign. The 6-(trifluoromethyl)-1H-indole-4-carbaldehyde fragment was chosen for three strategic advantages that address key challenges in kinase inhibitor design: potency, selectivity, and metabolic stability.

-

The Indole Core: The flat, bicyclic indole ring system is an excellent bioisostere for the adenine ring of ATP.[5] This allows it to act as a competitive inhibitor by occupying the ATP-binding site, a common mechanism for many successful kinase inhibitors.[2] Its structure provides multiple vectors for chemical modification at positions N-1 and C-2 to C-7, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize binding and properties.[5]

-

The 6-Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a powerful tool in modern medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the electronics of the indole ring, potentially enhancing binding affinity. Furthermore, the C-F bond is exceptionally stable, making the -CF3 group an effective metabolic blocker. By replacing a hydrogen atom prone to oxidative metabolism, this group can increase the half-life and overall stability of the inhibitor.

-

The 4-Carbaldehyde (-CHO) Group: The aldehyde at the C4 position is not intended for direct interaction with the kinase target. Instead, it serves as a highly versatile synthetic handle. It allows for the rapid and efficient generation of a diverse library of derivatives through well-established chemical reactions, such as reductive amination, Wittig reactions, and condensations.[6] This enables a thorough exploration of the chemical space around the core scaffold to identify substituents that confer high potency and selectivity.

Protocol: Synthesis of an Amine Library via Reductive Amination

This protocol describes a parallel synthesis approach to generate a library of secondary and tertiary amine derivatives from the 6-(trifluoromethyl)-1H-indole-4-carbaldehyde starting material. Reductive amination is a robust and high-yielding reaction suitable for library generation.

Materials:

-

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

-

A diverse set of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction vials or 96-well plate

Protocol Steps:

-

Reaction Setup: In a 4 mL reaction vial, dissolve 6-(trifluoromethyl)-1H-indole-4-carbaldehyde (1.0 eq., e.g., 50 mg) in DCE (2 mL).

-

Amine Addition: Add the selected amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq.) to liberate the free amine.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq.). This is crucial for the formation of the intermediate iminium ion.

-

Stirring: Cap the vial and stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for this transformation, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amine derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Primary Screening and Hit Identification

The goal of the primary screen is to test the synthesized library against the target kinase to identify "hits"—compounds that show significant inhibition. A robust and high-throughput compatible biochemical assay is essential.[7]

Recommended Assay: ADP-Glo™ Kinase Assay

This luminescent assay platform is universal for virtually any kinase and measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] Its high sensitivity is ideal for identifying inhibitors.[8]

Protocol Steps:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay). This includes the kinase of interest, the specific substrate, and ATP at a concentration near its Km value for the kinase.

-

Compound Plating: Dispense the synthesized library compounds into a 384-well assay plate at a final screening concentration (e.g., 10 µM). Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).[7]

-

Kinase Reaction Initiation: Add the kinase, substrate, and ATP mixture to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Reaction Termination & ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate in the dark for 30-60 minutes.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a defined threshold (e.g., >50%) are classified as hits.

Table 1: Example Primary Screening Data (@ 10 µM)

| Compound ID | R¹, R² Group (from Amine) | Target Kinase Inhibition (%) |

|---|---|---|

| SC-001 | Benzyl | 12% |

| SC-002 | 4-Fluorobenzyl | 68% |

| SC-003 | Cyclohexyl | 5% |

| SC-004 | Morpholin-4-yl | 75% |

| SC-005 | 4-Methylpiperazin-1-yl | 82% |

Hit-to-Lead: IC50 Determination and SAR

Once hits are identified, the next phase involves confirming their activity and establishing a Structure-Activity Relationship (SAR). This is an iterative process of designing, synthesizing, and testing new analogs to improve potency and other drug-like properties.[2]

IC50 Determination: Hits from the primary screen are tested in a dose-response format. The same biochemical assay is used, but the compounds are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data is plotted, and the IC50 value—the concentration at which the inhibitor causes 50% inhibition of kinase activity—is calculated.

SAR Development: The goal is to understand which structural features lead to improved activity. By comparing the IC50 values of structurally related compounds, researchers can deduce key relationships. For example, comparing SC-002 and SC-004 from the hypothetical data below suggests that incorporating a heterocyclic ring with a hydrogen bond acceptor (the oxygen in morpholine) is beneficial for potency.

Table 2: Example IC50 Data and Initial SAR

| Compound ID | R¹, R² Group (from Amine) | Kinase IC50 (nM) | Notes / SAR Insight |

|---|---|---|---|

| SC-002 | 4-Fluorobenzyl | 850 | Aromatic ring with electron-withdrawing group shows activity. |

| SC-004 | Morpholin-4-yl | 120 | Saturated heterocycle improves potency. H-bond acceptor. |

| SC-005 | 4-Methylpiperazin-1-yl | 45 | Basic nitrogen further improves potency; potential salt bridge. |

| SC-006 | 4-Hydroxypiperidin-1-yl | 95 | -OH group is tolerated but less potent than basic nitrogen. |

Protocol: Cell-Based Functional Assays

A potent biochemical inhibitor must also be effective in a cellular context. Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target, and exert a functional effect, such as inhibiting cancer cell proliferation.[7]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures intracellular ATP levels, which is a direct indicator of metabolic activity and cell viability. A decrease in ATP signifies cytotoxicity or cytostatic effects.

Protocol Steps:

-

Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with the lead compounds across a range of concentrations (similar to the biochemical IC50 determination). Include a vehicle control (DMSO).

-

Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability against compound concentration. Calculate the cellular IC50 value.

Conclusion

The 6-(trifluoromethyl)-1H-indole-4-carbaldehyde scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its constituent parts are strategically designed to leverage known principles of kinase binding while providing metabolic stability and synthetic flexibility. By following the integrated workflow of library synthesis, biochemical screening, SAR development, and cellular validation outlined in this guide, research teams can efficiently advance from this versatile starting material to potent lead compounds with therapeutic potential.

References

- Rathi, A. K., Syed, R., Singh, V., Shin, H. S., & Patel, R. V. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72.

-

Sharma, V., & Kumar, V. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105477. [Link]

-

Kaushik, P., & Luxami, V. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(15), 5859. [Link]

-

Singh, U. P., & Singh, R. K. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. European Journal of Medicinal Chemistry, 87, 131-145. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia, The Free Encyclopedia. [Link]

-

Lage, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14157-14202. [Link]

Sources